molecular formula C15H10O5 B192591 7,3',4'-Trihydroxyflavone CAS No. 2150-11-0

7,3',4'-Trihydroxyflavone

Cat. No. B192591
CAS RN: 2150-11-0
M. Wt: 270.24 g/mol
InChI Key: PVFGJHYLIHMCQD-UHFFFAOYSA-N
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Description

7,3’,4’-Trihydroxyflavone is a flavonoid found in A. julibrissin bark and has diverse biological activities . It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxynitrite radicals in cell-free assays, reduces total reactive oxygen species in rat kidney homogenates, and inhibits COX-1 . It is also active against M. tuberculosis .


Molecular Structure Analysis

The molecular formula of 7,3’,4’-Trihydroxyflavone is C15H10O5 . The InChI and Canonical SMILES representations provide more details about its structure .


Chemical Reactions Analysis

7,3’,4’-Trihydroxyflavone has shown antioxidant and anti-inflammatory effects . It has been found to have lower activity on NO, IL-1β suppression, and c-Src binding but higher ROS-scavenging capacity and less cytotoxicity .


Physical And Chemical Properties Analysis

7,3’,4’-Trihydroxyflavone has a molecular weight of 270.24 g/mol . Its density, boiling point, and melting point are 1.5±0.1 g/cm3, 572.8±50.0 °C at 760 mmHg, and 326-327ºC, respectively .

Scientific Research Applications

Antioxidant Activity

7,3’,4’-Trihydroxyflavone: has demonstrated significant antioxidant properties. This compound can scavenge cellular reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. The ROS-scavenging capacity of 7,3’,4’-Trihydroxyflavone was observed to be higher than its analogs, indicating its potential as a strong antioxidant agent .

Anti-Inflammatory Effects

In scientific research, 7,3’,4’-Trihydroxyflavone has been shown to exhibit anti-inflammatory activities. It suppresses the overexpression of proinflammatory mediators in both two-dimensional (2D) and three-dimensional (3D) macrophage models. This suggests that it could be used to treat conditions characterized by inflammation, such as arthritis or asthma .

Cellular Signaling Modulation

The compound has been found to affect cellular signaling pathways, including the JAK-STAT pathway, which is crucial for the immune response and cell growth. By modulating these pathways, 7,3’,4’-Trihydroxyflavone could be used to study cellular responses and potentially treat diseases related to immune system dysregulation .

Cytotoxicity Profile

7,3’,4’-Trihydroxyflavone has a lower cytotoxicity compared to similar compounds, making it a safer option for use in various research applications where cell viability is crucial. This property is particularly important when considering the compound for therapeutic uses .

Pharmacological Potential

Due to its antioxidant and anti-inflammatory properties, 7,3’,4’-Trihydroxyflavone holds pharmacological potential. It could be developed into a drug that targets oxidative stress-related diseases or conditions involving chronic inflammation .

Molecular Interaction Studies

The compound’s interaction with other molecules, such as c-Src tyrosine kinase, has been studied. Understanding these interactions can lead to the development of new therapeutic agents that target specific molecular pathways involved in disease processes .

3D Cell Culture Model Applications

7,3’,4’-Trihydroxyflavone’s effects have been studied in 3D cell culture models, which more closely mimic the natural environment of cells in the body compared to traditional 2D cultures. This application is crucial for more accurate drug testing and disease modeling .

Nutraceutical Research

Given its beneficial effects, 7,3’,4’-Trihydroxyflavone is also being explored in the field of nutraceuticals. It could be incorporated into dietary supplements to provide health benefits beyond basic nutrition, particularly in the context of preventing or managing oxidative stress and inflammation .

Safety and Hazards

The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation . It also recommends wearing chemical impermeable gloves and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

7,3’,4’-Trihydroxyflavone, a natural flavonoid, primarily targets key enzymes involved in inflammation and oxidative stress. It has been shown to inhibit the activity of c-Src tyrosine kinase and α-glucosidase , both of which play crucial roles in inflammatory responses and glucose metabolism, respectively .

Mode of Action

7,3’,4’-Trihydroxyflavone interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it exhibits inhibitory effects on c-Src tyrosine kinase, a protein involved in cellular signaling . It also inhibits α-glucosidase, an enzyme that breaks down carbohydrates into glucose .

Biochemical Pathways

The compound affects several biochemical pathways. It has been found to exert anti-inflammatory activity through the IL-17 , TNF , and JAK-STAT pathways . These pathways are involved in the regulation of immune responses, and their modulation can lead to decreased inflammation .

Result of Action

7,3’,4’-Trihydroxyflavone has been shown to have antioxidant and anti-inflammatory effects . It can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress . Furthermore, it suppresses the overexpression of proinflammatory mediators in cell models .

Action Environment

The action of 7,3’,4’-Trihydroxyflavone can be influenced by various environmental factors. For instance, in three-dimensional (3D) cell models, the compound was found to be less bioactive than in two-dimensional (2D) models . This suggests that the compound’s efficacy can vary depending on the cellular environment .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFGJHYLIHMCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175836
Record name Flavone, 7,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,3',4'-Trihydroxyflavone

CAS RN

2150-11-0
Record name 3′,4′,7-Trihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavone, 7,3',4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 7,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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